Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate
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Overview
Description
Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate is a chemical compound with the molecular formula C13H13NO3. It belongs to the class of benzazepines, which are heterocyclic compounds containing a benzene ring fused to an azepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular alkylation of N-acyl-N-ethylaniline derivatives. The reaction is usually carried out under Friedel-Crafts conditions, using a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the benzazepine ring .
Scientific Research Applications
Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Industry: It can be used in the development of new materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: Another heterocyclic compound with similar structural features.
Indole Derivatives: These compounds also contain a fused ring system and exhibit diverse biological activities
Uniqueness
Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate is unique due to its specific benzazepine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 2-oxo-1,3-dihydro-1-benzazepine-4-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)10-7-9-5-3-4-6-11(9)14-12(15)8-10/h3-7H,2,8H2,1H3,(H,14,15) |
InChI Key |
FQHFRUHDFRUXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2NC(=O)C1 |
Origin of Product |
United States |
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